N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like chloro, cyano, hydroxy, and furan rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 5-chloro-2-cyanophenyl group: This step involves the substitution reaction where the phenyl group is introduced using a suitable halogenated precursor.
Attachment of the 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group: This is often done through a nucleophilic substitution reaction, where the furan ring is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-9-2-5-14(24-9)13(21)8-19-15(22)16(23)20-12-6-11(17)4-3-10(12)7-18/h2-6,13,21H,8H2,1H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCUIECGEZIPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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